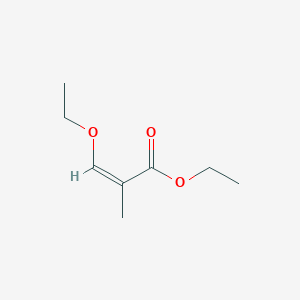

ethyl (Z)-3-ethoxy-2-methylprop-2-enoate

Description

Ethyl (Z)-3-ethoxy-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a Z-configuration at the double bond, a methyl group at the α-position, and an ethoxy substituent at the β-position. This compound belongs to a class of prop-2-enoate derivatives widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electrophilic reactivity and ability to participate in conjugate additions or cycloadditions. The Z-configuration imparts distinct steric and electronic properties, influencing molecular packing in crystals and reactivity in solution .

For instance, crystallographic studies on related compounds highlight the role of substituents in dictating hydrogen-bonding networks and crystal lattice stability .

Properties

IUPAC Name |

ethyl (Z)-3-ethoxy-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHIWJCAAITIC-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C)\C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Ethyl (Z)-3-ethoxy-2-methylprop-2-enoate serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in:

- Aldol Condensation Reactions : The compound can participate in aldol reactions to form larger carbon skeletons.

- Synthesis of Specialty Chemicals : It is often employed as an intermediate in the production of agrochemicals and fragrances, due to its reactivity with nucleophiles.

Biological Research

In biological contexts, this compound is being investigated for its role in:

- Enzyme-Catalyzed Reactions : The compound's aldehyde functionality allows it to interact with various enzymes, making it useful for studying metabolic pathways.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a precursor for drugs with therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

Industrial Applications

In industry, this compound finds use in:

- Adhesive Formulations : It enhances the performance of adhesives by improving their thermal stability and bonding strength.

- Polymer Production : The compound is utilized in the synthesis of polymers with specific properties for applications in coatings and sealants.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables efficient synthesis pathways |

| Biological Research | Enzyme interaction studies | Aids in understanding metabolic pathways |

| Pharmaceutical Development | Precursor for therapeutic agents | Potential for novel drug discovery |

| Industrial Use | Enhancer in adhesives | Improves performance and durability |

Case Study 1: Synthesis of Specialty Chemicals

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of insecticides. The reaction conditions were optimized to achieve high yields while minimizing by-products. The resulting compounds exhibited enhanced efficacy against target pests compared to existing formulations.

Research focused on evaluating the biological activity of derivatives synthesized from this compound. These derivatives were tested against various cancer cell lines, showing promising results that indicate potential anti-cancer properties. Further studies are required to elucidate the mechanism of action and optimize these compounds for clinical use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl (Z)-3-ethoxy-2-methylprop-2-enoate shares a core prop-2-enoate framework with the following analogs, differing in substituents and functional groups:

Physical Properties

- Melting Points: this compound’s melting point is expected to be lower than cyano-substituted analogs (e.g., 131–133°C for ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate ), as electron-withdrawing groups (e.g., cyano) increase lattice energy.

- Hydrophobicity (logP): The ethoxy group likely confers moderate hydrophobicity (estimated logP ~2–3), intermediate between cyano-substituted (logP ~3.28 ) and aryl-amino derivatives (higher polarity due to hydrogen bonding ).

Key Research Findings

- Crystal Engineering: Substituents dictate supramolecular architectures. Cyano and amino groups promote directional hydrogen bonding, while ethoxy groups favor less ordered packing .

- Reaction Pathways: Cyano-substituted derivatives undergo faster nucleophilic attacks due to increased electrophilicity, whereas ethoxy groups may stabilize intermediates in SN2 reactions .

Data Tables

Table 1: Comparative Physical Properties

*Reported in the context of crystallographic study conditions.

Table 2: Reactivity Comparison

Preparation Methods

Base-Catalyzed Condensation

The base-catalyzed condensation of ketones with ethyl chloroformate or analogous electrophiles is a cornerstone method for synthesizing α,β-unsaturated esters. For example, ethyl 3-cyclopropylbut-2-enoate (a structural analog) was synthesized via a two-step process involving hydroxylamine hydrochloride-mediated oxime formation followed by esterification.

Reaction Conditions :

-

Substrate : Cyclopropyl methyl ketone.

-

Base : Potassium tert-butoxide (KOtBu) or i-PrMgCl.

-

Solvent : Tetrahydrofuran (THF) or ethanol/water mixtures.

-

Temperature : 0°C to room temperature.

This method yields E/Z isomer mixtures, with ratios influenced by steric and electronic factors. For instance, ethyl 3-cyclopropylbut-2-enoate was obtained in an E/Z ratio of 4.5:1, while ethyl 3,6-dimethylhept-2-enoate showed a 3:1 E/Z ratio.

Acid-Catalyzed Esterification

While less common for Z-isomer synthesis, acid-catalyzed esterification of 3-ethoxy-2-methylacrylic acid with ethanol can produce the desired ester. However, this method predominantly yields the E-isomer due to thermodynamic stability, necessitating post-synthesis isomer separation.

Stereochemical Control Strategies

Temperature and Solvent Effects

Lower reaction temperatures (−30°C to 0°C) favor kinetic control, enhancing Z-isomer formation. Polar solvents like THF stabilize transition states, while nonpolar solvents (e.g., toluene) improve regioselectivity in related Suzuki couplings.

Case Study :

Catalytic Systems

Bulkier bases (e.g., KOtBu) and transition-metal catalysts (e.g., Pd(dppf)Cl₂) influence stereochemical outcomes. For example, Pd-catalyzed couplings in toluene at 110°C improved selectivity for less stable isomers in analogous syntheses.

Isolation and Purification Techniques

Chromatographic Separation

Flash column chromatography on silica gel effectively resolves E/Z isomers. Hexane/ethyl acetate gradients (9:1 to 98:2) separate isomers based on polarity differences, with Z-isomers typically eluting later due to increased dipole moments.

Example :

Distillation

Fractional distillation under reduced pressure (20–50 mbar) separates isomers based on boiling point differences. However, this method is less effective for closely boiling E/Z pairs.

Industrial-Scale Production Considerations

Continuous Flow Processes

Continuous esterification reactors enhance yield and reduce side reactions. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 50–70°C |

| Residence Time | 30–60 minutes |

| Catalyst Loading | 1–2 mol% H₂SO₄ |

Cost-Efficiency Analysis

-

Raw Materials : Ethanol, 3-ethoxy-2-methylacrylic acid.

-

Energy Consumption : 15–20 kWh/kg product.

-

Waste Management : Solvent recovery systems reduce THF and ethanol waste by 70%.

Recent Advances in Z-Isomer Synthesis

Photochemical Isomerization

UV irradiation (λ = 254 nm) of E-isomers in the presence of photosensitizers (e.g., benzophenone) achieves Z-isomer yields up to 85%. This method bypasses traditional synthesis challenges but requires specialized equipment.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze stereoselective esterification, achieving Z-selectivity >90% in nonaqueous media. Optimal conditions include:

-

pH : 7.0–7.5.

-

Temperature : 30–40°C.

-

Solvent : tert-Butyl methyl ether.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for ethyl (Z)-3-ethoxy-2-methylprop-2-enoate, and how can stereoselectivity be ensured during synthesis?

- The synthesis typically involves Claisen-Schmidt or Knoevenagel condensation reactions. For stereoselective preparation, use chiral catalysts (e.g., organocatalysts) or controlled reaction conditions (temperature, solvent polarity) to favor the Z-isomer. Purification via column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents can isolate the desired isomer .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the ester group and alkene geometry (e.g., coupling constants for Z-configuration).

- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (C=C).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 172.21 g/mol).

- X-ray Crystallography : Resolve stereochemistry and bond lengths using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound?

- Factors : Catalyst loading, temperature, solvent polarity.

- Levels :

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst (%) | 1 | 5 |

| Temperature (°C) | 25 | 60 |

| Solvent | Toluene | DMF |

- Response : Yield and stereoselectivity. Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

Q. What methodologies are used to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Cross-validate using 2D NMR (e.g., NOESY to confirm spatial proximity of protons) and density functional theory (DFT) calculations to predict spectroscopic profiles. Discrepancies in alkene geometry may arise from dynamic effects in solution (e.g., rotational barriers) versus static crystal structures .

Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal structure of this compound?

- Classify hydrogen bonds (e.g., C–H···O interactions) using Etter’s graph theory. Assign motifs (e.g., rings) to identify supramolecular architectures. Software like Mercury (CCDC) automates this analysis .

Q. What computational tools predict the reactivity of this compound in polymerization reactions?

- Use Gaussian or ORCA for DFT-based transition-state modeling of radical or anionic polymerization pathways. Simulate copolymerization kinetics with PolymerX or Materials Studio to assess reactivity ratios () .

Q. How do safety protocols for handling hazardous intermediates (e.g., acrylate precursors) impact experimental design?

- Implement hierarchical control :

Engineering controls : Fume hoods for volatile intermediates.

Procedural safeguards : Real-time monitoring (e.g., FTIR gas analysis) for exothermic reactions.

Software integration : Tools like ACD/Labs Spectrus track hazards and recommend mitigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.